molecular formula C22H21ClN2O5 B12458164 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12458164
M. Wt: 428.9 g/mol
InChI Key: AIVVVFYTYVBZBV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine ring, a chlorophenyl group, and a dimethylphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl and dimethylphenyl groups. Common synthetic routes may involve the use of reagents such as acyl chlorides, amines, and ketones under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors The compound may bind to active sites, inhibiting or activating specific biochemical pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-bromophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
  • 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-fluorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Uniqueness

Compared to similar compounds, 2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 1-[(4-chlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C22H21ClN2O5/c1-13-3-4-16(9-14(13)2)19(26)12-30-22(29)17-10-20(27)25(11-17)24-21(28)15-5-7-18(23)8-6-15/h3-9,17H,10-12H2,1-2H3,(H,24,28)

InChI Key

AIVVVFYTYVBZBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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